(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Brand Name: Vulcanchem
CAS No.: 131833-92-6
VCID: VC21264706
InChI: InChI=1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3/t11-,12-/m1/s1
SMILES: CC(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)C
Molecular Formula: C15H26N2O2
Molecular Weight: 266.38 g/mol

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

CAS No.: 131833-92-6

Cat. No.: VC21264706

Molecular Formula: C15H26N2O2

Molecular Weight: 266.38 g/mol

* For research use only. Not for human or veterinary use.

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) - 131833-92-6

Specification

CAS No. 131833-92-6
Molecular Formula C15H26N2O2
Molecular Weight 266.38 g/mol
IUPAC Name (4S)-4-propan-2-yl-2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3/t11-,12-/m1/s1
Standard InChI Key XFZUPCITFHSROM-VXGBXAGGSA-N
Isomeric SMILES CC(C)[C@H]1COC(=N1)C(C)(C)C2=N[C@H](CO2)C(C)C
SMILES CC(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)C
Canonical SMILES CC(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)C

Introduction

Structural Identity and Nomenclature

Chemical Identity

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) belongs to the bis(oxazoline) class of compounds, characterized by two oxazoline rings joined through a central carbon-based linker. The compound is identified by CAS Registry Number 131833-92-6 and has a molecular formula of C15H26N2O2 with a calculated molecular weight of 266.38 g/mol . The systematic IUPAC name is (4S)-4-propan-2-yl-2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole, though this is often simplified in literature .

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific literature and commercial catalogs:

SynonymReference
2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane
(S,S)-2,2'-Isopropylidenebis(4-isopropyl-2-oxazoline)
Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(1-methylethyl)-, (4S,4'S)-
2,2-Bis[(4S)-4-isopropyl-2-oxazolin-2-yl]propane

Structural Characteristics

Molecular Structure

The compound's molecular structure consists of two 4,5-dihydrooxazole rings connected through a central propane-2,2-diyl linkage. Each oxazoline ring contains an isopropyl substituent at the 4-position, with both substituents in the S configuration. This stereochemical arrangement is critical for the compound's application in asymmetric catalysis and chiral recognition systems . The central propane-2,2-diyl group creates a rigid structure that positions the oxazoline rings in a specific spatial arrangement.

Chemical Identifiers and Structural Representations

For precise identification and structural representation, the following chemical identifiers are available:

Identifier TypeValueReference
InChIInChI=1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3/t11-,12-/m1/s1
InChIKeyXFZUPCITFHSROM-VXGBXAGGSA-N
SMILESCC(C)[C@H]1COC(=N1)C(C)(C)C2=NC@HC(C)C

These identifiers provide unambiguous representations of the compound's structure that can be used for database searches and computational analyses.

Physicochemical Properties

Physical Properties

The physical properties of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) are important for understanding its behavior in various applications:

PropertyValueReference
Molecular Weight266.38 g/mol
Optical Rotation[α]20D = -126 to -125° (c = 1.09 in CH2Cl2)
Physical StateNot specified in available data-
SolubilitySoluble in common organic solvents (detailed solubility parameters not specified)-

The significant optical rotation confirms the compound's strong chiral character, which is essential for its application in asymmetric synthesis and catalysis.

Stereochemical Features

The stereochemistry of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is defined by the S configuration at both C-4 positions in the oxazoline rings. This specific stereochemical arrangement creates a C2-symmetric structure that is particularly valuable for asymmetric transformations. The consistent negative optical rotation ([α]20D = -126 to -125°) provides evidence of the compound's stereochemical purity and configuration .

Applications in Research and Industry

Polymer Chemistry

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) serves as a critical building block in polymer chemistry. It is used to synthesize novel polymers with tailored properties that enhance material performance in applications such as coatings and adhesives . The compound's chiral structure can impart stereoregularity to polymer chains, resulting in materials with improved mechanical properties, thermal stability, and chemical resistance. These enhanced polymers find applications in industries ranging from consumer goods to aerospace components.

Drug Delivery Systems

The unique structure of this compound allows it to be utilized in the development of sophisticated drug delivery systems. Its implementation improves the solubility and bioavailability of pharmaceutical compounds, potentially making treatments more effective . The chiral nature of the molecule enables the development of delivery systems that can interact selectively with biological targets, enhancing therapeutic efficacy while potentially reducing side effects. These delivery systems may be particularly valuable for administering poorly soluble drugs or those requiring precise targeting within the body.

Biomaterials Development

In the field of biomaterials, (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is applied in creating biocompatible materials for medical devices. These materials ensure safety and compatibility with biological tissues, which is crucial in healthcare applications . The compound's incorporation into polymeric matrices can yield materials with controlled degradation profiles, specific mechanical properties, and enhanced biocompatibility. Such biomaterials are essential for applications including tissue engineering scaffolds, implantable devices, and drug-eluting systems.

Surface Modification

This compound is utilized in modifying surfaces to enhance adhesion and hydrophobicity, benefiting industries such as electronics and automotive where surface properties are critical . By incorporating the compound into surface treatments, materials can be engineered to exhibit specific characteristics such as water resistance, improved adhesion between dissimilar materials, or tailored surface energies. These modified surfaces contribute to improved product performance, longevity, and functionality across diverse applications.

Catalytic Applications

One of the most significant applications of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is as a ligand in catalytic processes. The compound can act as a chelating ligand to transition metals, creating catalytic systems that improve reaction efficiencies in organic synthesis . The chiral structure of the molecule enables the development of catalysts for asymmetric transformations, allowing chemists to selectively produce single enantiomers of chiral products. This capability is particularly valuable in pharmaceutical synthesis, where enantiomeric purity is often critical for therapeutic efficacy.

Structural Relationships and Analogues

Related Compounds

Several structurally related compounds share similarities with (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) but differ in specific substituents or structural elements:

CompoundCAS NumberMolecular FormulaMolecular WeightKey DifferenceReference
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)181708-51-0C11H18N2O2210.27 g/molMethyl substituents instead of isopropyl
(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)1373357-05-1C35H50N2O2530.78 g/molAdditional tert-butylphenyl groups

These structural variations allow for fine-tuning of properties for specific applications, particularly in catalysis where steric and electronic effects can significantly influence reactivity and selectivity.

Structure-Activity Relationships

The relationship between structural features and functional properties is evident when comparing (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) with its structural analogues. The isopropyl substituents provide a specific steric environment around the coordination site that differs from the less bulky methyl groups in the related compound (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole). This structural difference influences properties such as:

  • Metal-binding affinity and geometry

  • Catalytic activity and selectivity

  • Solubility and compatibility with various reaction media

  • Thermal stability and resistance to degradation

Understanding these structure-activity relationships enables researchers to select or design the optimal bis(oxazoline) ligand for specific applications.

Identification Methods and Characterization

Analytical Techniques

Several analytical techniques are commonly employed for the identification and characterization of (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole):

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structural arrangement and purity

  • Infrared (IR) Spectroscopy: Identifies functional groups, particularly the C=N and C-O bonds characteristic of oxazoline rings

  • Mass Spectrometry (MS): Confirms molecular weight and can provide fragmentation patterns for structural verification

  • Optical Rotation: Verifies chiral purity and stereochemical configuration

  • X-ray Crystallography: Provides definitive three-dimensional structural information when single crystals are available

These complementary techniques provide comprehensive characterization of the compound's identity, purity, and structural features.

Database Registrations

The compound is registered in several chemical databases, facilitating access to information for researchers:

DatabaseIdentifierReference
PubChemCID 11821563
European Community (EC)Number 693-630-6
ChEMBLID CHEMBL2448588
DSSTox SubstanceID DTXSID80473814
NikkajiNumber J948.878B
WikidataQ76422140

These registrations enhance the compound's accessibility in scientific literature and chemical databases, facilitating research and development activities.

Research Directions and Future Prospects

Current Research Focus

Current research involving (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) focuses on several key areas:

  • Development of new catalytic systems for challenging asymmetric transformations

  • Incorporation into advanced polymer architectures with enhanced properties

  • Optimization of drug delivery systems for improved pharmaceutical efficacy

  • Creation of novel biomaterials with specific degradation profiles and biocompatibility

  • Enhancement of surface modification techniques for specialized applications

These research directions leverage the compound's unique structural features and chirality to address challenges in various scientific and industrial domains.

Emerging Applications

Based on current applications and research trends, several emerging applications for (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can be anticipated:

  • Integration into smart materials with responsive properties for sensing and actuation

  • Development of sustainable catalytic processes for green chemistry applications

  • Creation of specialized biomaterials for targeted tissue engineering and regenerative medicine

  • Design of novel surface treatments for advanced electronic components and devices

  • Formulation of specialized polymeric materials for 3D printing and additive manufacturing

These emerging applications reflect the compound's versatility and the ongoing innovation in fields that can benefit from its unique properties.

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